molecular formula C21H27NO4 B1674548 Laudanosine CAS No. 1699-51-0

Laudanosine

Cat. No. B1674548
CAS RN: 1699-51-0
M. Wt: 357.4 g/mol
InChI Key: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
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Description

Laudanosine is a benzyltetrahydroisoquinoline alkaloid . It interacts with GABA receptors, glycine receptors, opioid receptors, and nicotinic acetylcholine receptors .


Synthesis Analysis

Laudanosine is a metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium . The synthesis of laudanosine involves a key asymmetric intramolecular hydroamination reaction .


Molecular Structure Analysis

Laudanosine has a molecular formula of C21H27NO4 . Its structure includes a 1,2,3,4-tetrahydroisoquinoline core .


Chemical Reactions Analysis

Laudanosine is a member of isoquinolines . Partial dehydrogenation of laudanosine will lead to papaverine, the alkaloid found in the opium poppy plant (Papaver somniferum) .


Physical And Chemical Properties Analysis

Laudanosine has a molecular weight of 357.4 g/mol . It is a member of isoquinolines .

Scientific Research Applications

Interaction with Receptors

  • Laudanosine is known for its interaction with gamma-aminobutyric acid, opioid, and nicotinic acetylcholine receptors. These interactions have been a focal point of recent research due to their potential implications in various physiological and pathological states (Fodale & Santamaria, 2002).

Analgesic Properties

  • In animal studies, laudanosine has demonstrated the ability to produce analgesia, suggesting its potential application in pain management (Fodale & Santamaria, 2002).

Cardiovascular Impact

  • High plasma concentrations of laudanosine can lead to hypotension and bradycardia, highlighting its significant effect on the cardiovascular system (Fodale & Santamaria, 2002).

Impact on Patients with Organ Failure

  • In patients with hepatic or renal failure, the elimination half-life of laudanosine is prolonged, which is crucial for considering its pharmacokinetics in these patient populations (Fahey et al., 1985).

Neurological Effects

  • Laudanosine's ability to cross the blood-brain barrier and potentially cause excitation and seizure activity has been extensively studied. This aspect is particularly significant in understanding its effects on the central nervous system (Tateishi et al., 1989).

Pharmacokinetics and Metabolism

  • Studies on the degradation of atracurium andthe formation of laudanosine in human plasma provide insights into its pharmacokinetics. It's observed that the production of laudanosine is more rapid in plasma than in buffer solutions, indicating the influence of biological environments on its metabolism (Stiller, Cook, & Chakravorti, 1985).

Effect on Nicotinic Acetylcholine Receptors

  • Laudanosine has been found to inhibit and activate certain subtypes of nicotinic acetylcholine receptors, which are key in neural signaling. This dual mode of action provides valuable information about its neurological effects and potential therapeutic applications (Chiodini et al., 2001).

Respiratory System Impact

  • Research using isolated brainstem-spinal cord preparations from neonatal rats indicates that laudanosine does not affect the respiratory rate but can induce non-respiratory excitement activities. This finding is crucial for understanding its impact on the respiratory system, especially at higher concentrations (Sakuraba et al., 2010).

Neuroprotective Potential

  • Interestingly, laudanosine may have neuroprotective effects at clinical concentrations. It activates certain neuronal receptors involved in chemical signaling in the brain, suggesting a potential protective role against neurologic damage (Fodale & Santamaria, 2003).

Safety And Hazards

Laudanosine is toxic if swallowed, in contact with skin, or if inhaled . It may cause drowsiness or dizziness .

Future Directions

The currently recommended loading dose of cisatracurium might not lead to the desired pharmacodynamic response in critically ill patients with respiratory failure . Further studies are needed to better understand the pharmacokinetics and pharmacodynamics of laudanosine .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871873
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Laudanosine

CAS RN

1699-51-0, 20412-65-1, 2688-77-9
Record name (±)-Laudanosine
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Record name Laudanosine
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Record name Laudanosine
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Record name Laudanosine
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Record name (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
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Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

89 °C
Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,470
Citations
V Fodale, LB Santamaria - European journal of anaesthesiology, 2002 - cambridge.org
Laudanosine is a metabolite of the neuromuscular-blocking drugs atracurium and cisatracurium with potentially toxic systemic effects. It crosses the blood-brain barrier and may cause …
Number of citations: 117 www.cambridge.org
S Chuliá, MD Ivorra, C Lugnier, E Vila… - British journal of …, 1994 - Wiley Online Library
… (±)‐Laudanosine does not have a significant effect on the different forms of PDEs isolated from … the activity unless this position leads to the presence of a chiral centre (laudanosine). …
Number of citations: 40 bpspubs.onlinelibrary.wiley.com
J Scuvee-Moreau, JF Liegeois, L Massotte… - Journal of Pharmacology …, 2002 - ASPET
… Given the structural analogy between bicuculline and laudanosine, a metabolite of the neuromuscular relaxant atracurium, we decided to evaluate the ability of laudanosine and its …
Number of citations: 31 jpet.aspetjournals.org
AP Kent, CJR Parker, JM Hunter - British Journal of Anaesthesia, 1989 - Elsevier
… of laudanosine in the elderly. Laudanosine has been of great interest because it has convulsant effects at pharmacological doses in dogs [12]. Elimination of laudanosine is dependent …
Number of citations: 67 www.sciencedirect.com
DJ Chapple, AA Miller, JB Ward, PL Wheatley - British journal of …, 1987 - Elsevier
… have studied the effects of infusions of laudanosine on the behaviour of … We have attempted to correlate laudanosine plasma … acute bolus administration of laudanosine in mice and rats, …
Number of citations: 113 www.sciencedirect.com
V Fodale, LB Santamaria - Acta anaesthesiologica …, 2003 - Wiley Online Library
… (1) conclude that laudanosine is found regularly in the CSF of patients undergoing … patients to laudanosine is not known, and that seizures occur in animals at laudanosine plasma …
Number of citations: 16 onlinelibrary.wiley.com
D Mujahidin, S Doye - 2005 - Wiley Online Library
The study presents a new pathway for the enantioselective synthesis of benzylisoquinoline alkaloids. The key steps of the synthesis of (+)‐(S)‐laudanosine (1) and (–)‐(S)‐xylopinine (2…
RG Lawhead, M Matsumi, KR Peters… - Anesthesia & …, 1993 - journals.lww.com
… We measured atracurium and laudanosine levels in 15 adult … In contrast, laudanosine levels increased during each stage, … We conclude that, despite increases in laudanosine levels …
Number of citations: 16 journals.lww.com
NB Eastwood, AH Boyd, CJ Parker… - British journal of …, 1995 - Elsevier
To ascertain the effects of chronic renal failure on the pharmacokinetics of 1R-cis 1'R-cis atracurium besylate (a stereoisomer, designated 51W89), we gave a bolus dose of 0.1 mg kg-1 (…
Number of citations: 99 www.sciencedirect.com
DL Comins, PM Thakker, MF Baevsky, MM Badawi - Tetrahedron, 1997 - Elsevier
Cyclohexyl-based chiral auxiliaries can be used effectively in an asymmetric Pictet-Spengler synthesis of tetrahydroisoquinoline, aporphine and protoberbine alkaloids. Using this …
Number of citations: 92 www.sciencedirect.com

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